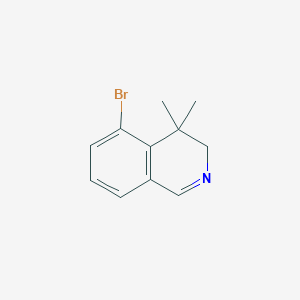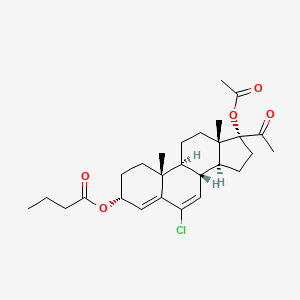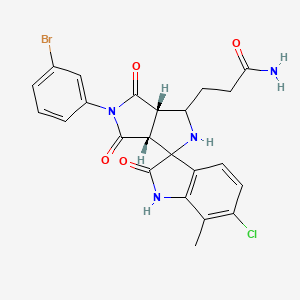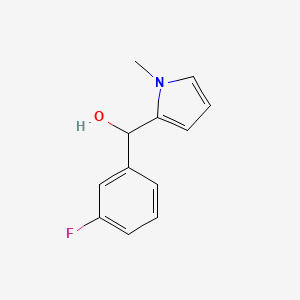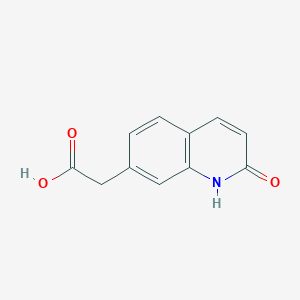
2-Hydroxyquinoline-7-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyquinoline-7-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a hydroxy group at the second position and an acetic acid moiety at the seventh position of the quinoline ring. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-7-acetic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid. These methods provide a framework for further functionalization to introduce the hydroxy and acetic acid groups.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyquinoline-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-2,7-dicarboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-2,7-dicarboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxyquinoline-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyquinoline-7-acetic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
2-Hydroxyquinoline: Lacks the acetic acid moiety but shares the hydroxy group at the second position.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group at the second position instead of the seventh.
4-Hydroxyquinoline: Has a hydroxy group at the fourth position, differing in its substitution pattern.
Uniqueness: 2-Hydroxyquinoline-7-acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the hydroxy group and the acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-(2-oxo-1H-quinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-4-3-8-2-1-7(6-11(14)15)5-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
Clave InChI |
MKXWROTWMKFKKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


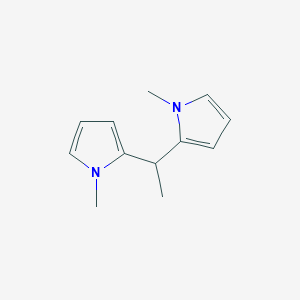
![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
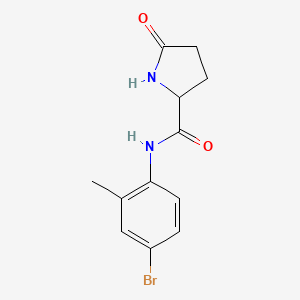
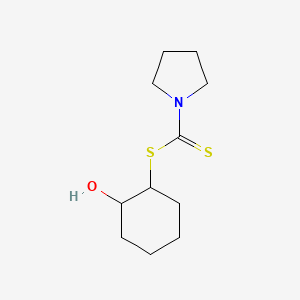
![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
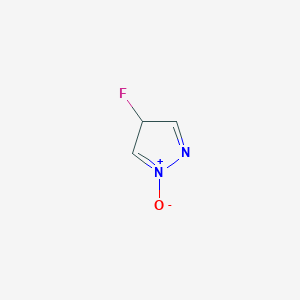

![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
